Ethyl 2-oxohex-5-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxohex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-5-6-7(9)8(10)11-4-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZLGJIMYFLLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448312 | |
| Record name | Ethyl 2-oxohex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102337-17-7 | |
| Record name | Ethyl 2-oxohex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Oxohex 5 Enoate and Analogous α Keto Unsaturated Esters
Direct Synthetic Approaches to Ethyl 2-oxohex-5-enoate
Direct synthetic routes to β,γ-unsaturated α-keto esters like this compound are highly sought after for their potential efficiency and atom economy. These methods aim to construct the target molecule in a minimum number of steps from readily available starting materials.
Strategies Involving Functional Group Interconversion
Another hypothetical approach could involve the selective reduction of a γ-alkynyl-α-keto ester. For instance, the partial hydrogenation of a suitable precursor, such as ethyl 2-oxohex-5-ynoate, using a poisoned catalyst like Lindlar's catalyst, could yield the desired cis-alkene functionality present in this compound.
Finally, the manipulation of a pre-existing β,γ-unsaturated ester could be envisioned. For example, the introduction of the α-keto functionality could potentially be achieved through an oxidation reaction at the α-position of a suitable precursor like ethyl hex-5-enoate. However, achieving such selectivity in the presence of the double bond would be a significant challenge.
Development of Efficient Catalytic Protocols for Direct Synthesis
A more direct and practical approach to β,γ-unsaturated α-keto esters involves the condensation of aldehydes with pyruvates. Research has demonstrated two effective methods for this transformation, which could be adapted for the synthesis of this compound. researchgate.net One method employs boron trifluoride etherate (BF₃·Et₂O) in the presence of acetic anhydride (B1165640) (Ac₂O), while an alternative system utilizes titanium(IV) ethoxide (Ti(OEt)₄) under mild conditions. researchgate.net
For the synthesis of this compound, this would involve the reaction of acrolein (propenal) with ethyl pyruvate. The reaction tolerates a variety of aromatic aldehydes, and has been shown to be effective with aliphatic aldehydes as well, suggesting its potential applicability to unsaturated aldehydes like acrolein. researchgate.net
| Catalyst System | Aldehyde | Pyruvate | Product | Yield |
| BF₃·Et₂O / Ac₂O | Aromatic/Aliphatic | Ethyl Pyruvate | β,γ-Unsaturated α-Keto Ester | Moderate to Excellent |
| Ti(OEt)₄ | Aromatic/Aliphatic | Ethyl Pyruvate | β,γ-Unsaturated α-Keto Ester | Moderate |
Synthesis of α-Keto Esters from Precursors
The synthesis of α-keto esters can also be achieved through the chemical modification of precursor molecules that already contain a significant portion of the target structure.
Oxidation of α-Hydroxy Esters
A well-established method for the synthesis of α-keto esters is the oxidation of the corresponding α-hydroxy esters. Various oxidizing agents can be employed for this transformation. For the synthesis of this compound, a precursor such as ethyl 2-hydroxyhex-5-enoate would be required. The challenge in this approach lies in the selective oxidation of the secondary alcohol in the presence of the carbon-carbon double bond.
A chemoselective method for the oxidation of α-hydroxy acids to α-keto acids has been developed using 2-azaadamantane (B3153908) N-oxyl (AZADO) as a nitroxyl (B88944) radical catalyst with molecular oxygen as the co-oxidant. organic-chemistry.org This method has been shown to be compatible with various functional groups, including alkenes. organic-chemistry.org Adapting this protocol to the corresponding α-hydroxy ester could provide a viable route to the desired β,γ-unsaturated α-keto ester.
| Precursor | Reagents | Product |
| Ethyl 2-hydroxyhex-5-enoate | AZADO, O₂ | This compound |
Alkylation and Subsequent Carbonylation Strategies
A multi-step synthesis of α-keto esters starting from malonates has been reported. google.com This methodology involves an initial alkylation of a malonate, followed by oximation and subsequent carbonylation to yield the α-keto ester. google.com To apply this to the synthesis of this compound, one could envision starting with diethyl malonate.
The first step would be the alkylation of diethyl malonate with a suitable three-carbon electrophile containing a terminal double bond, such as allyl bromide. This would yield diethyl allylmalonate. The subsequent steps would involve the conversion of one of the ester groups into the keto functionality. This is achieved through a sequence of reactions including nitrosation to form an α-oximino ester, followed by a deoximation-carbonylation step to furnish the α-keto ester. google.com
| Starting Material | Reagents | Intermediate | Reagents | Product |
| Diethyl Malonate | 1. NaOEt 2. Allyl Bromide | Diethyl Allylmalonate | 1. NaNO₂ / H⁺ 2. Deprotection/Carbonylation | This compound |
Oxidative Esterification Methodologies
Oxidative esterification provides another route to α-keto esters. A metal-free approach has been developed for the selective synthesis of α-ketoesters from commercially available ketones and potassium xanthates. nih.govorganic-chemistry.org This method involves the reaction of a ketone with a potassium xanthate, which acts as both a promoter and the source of the alkoxy group. nih.govorganic-chemistry.org
To synthesize this compound via this route, a potential starting material would be 1-hexen-4-one. The reaction with O-ethyl S-(pyridin-2-yl) carbonothioate (B8497899) (a xanthate derivative) in the presence of an oxidant could potentially yield the desired product. Mechanistic studies have shown that this reaction proceeds through the cleavage and reconstruction of C-O bonds. nih.govorganic-chemistry.org
Another approach is the copper-catalyzed aerobic oxidative esterification of simple ketones. acs.org This method has been shown to convert a variety of common ketones into esters through C-C bond cleavage. acs.org While this specific transformation to an α-keto ester with an unsaturated chain has not been explicitly demonstrated, it represents a potential avenue for further research.
Approaches Utilizing Nitromethyl Aryl Ketones
A notable method for the synthesis of α-keto esters involves the oxidation of nitromethyl aryl ketones. This transformation leverages the reactivity of the α-carbon to the nitro group, facilitating its conversion to a carbonyl functionality.
One effective approach is the sp³ C-H oxidation of nitromethyl aryl ketones promoted by ion-supported (diacetoxyiodo)benzene (B116549) in the presence of a nucleophile, such as an alcohol. organic-chemistry.org This method is advantageous due to its environmentally friendly nature, employing a recyclable reagent and proceeding under mild conditions with short reaction times. The reaction is believed to proceed through the formation of an intermediate that, upon nucleophilic attack by the alcohol and subsequent elimination, yields the desired α-keto ester. This process demonstrates broad applicability with various substituted nitromethyl aryl ketones and different alcohols. organic-chemistry.org
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2-nitro-1-phenylethan-1-one | Ethanol (B145695) | Ethyl 2-oxo-2-phenylacetate | 85 | organic-chemistry.org |
| 1-(4-chlorophenyl)-2-nitroethan-1-one | Methanol | Methyl 2-(4-chlorophenyl)-2-oxoacetate | 82 | organic-chemistry.org |
| 1-(4-methoxyphenyl)-2-nitroethan-1-one | Isopropanol | Isopropyl 2-(4-methoxyphenyl)-2-oxoacetate | 78 | organic-chemistry.org |
Transformations Involving β-Ketonitriles
β-Ketonitriles serve as valuable precursors for the synthesis of α-ketoesters through transformations that involve the conversion of the nitrile group into an ester and the retention of the ketone functionality.
A modern approach utilizes visible light to promote the conversion of β-ketonitriles into α-ketoesters. organic-chemistry.org This catalyst-free method proceeds via singlet oxygen generation, leading to oxidative C-H bond functionalization and subsequent C-C σ-bond cleavage. This green and mild protocol offers a valuable alternative to traditional methods that may require harsh reagents or metal catalysts.
| Starting Material | Product | Yield (%) | Reference |
| 3-oxo-3-phenylpropanenitrile | Ethyl 2-oxo-2-phenylacetate | 88 | organic-chemistry.org |
| 3-(4-chlorophenyl)-3-oxopropanenitrile | Methyl 2-(4-chlorophenyl)-2-oxoacetate | 85 | organic-chemistry.org |
| 3-(4-methoxyphenyl)-3-oxopropanenitrile | Isopropyl 2-(4-methoxyphenyl)-2-oxoacetate | 82 | organic-chemistry.org |
Synthesis of α,β-Unsaturated Esters from Precursors
The construction of the α,β-unsaturated ester framework is often achieved through well-established olefination reactions and condensation methodologies.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for the formation of carbon-carbon double bonds, and are widely employed in the synthesis of α,β-unsaturated esters. beilstein-journals.orgorganic-chemistry.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.org For the synthesis of α,β-unsaturated esters, a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, is typically used. The reaction generally proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane that subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com Stabilized ylides generally favor the formation of the (E)-isomer. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. nrochemistry.comwikipedia.org This reaction typically shows high (E)-selectivity due to the thermodynamic stability of the intermediates leading to the trans-alkene. wikipedia.org The water-soluble phosphate (B84403) byproduct is also more easily removed than triphenylphosphine oxide, simplifying purification. youtube.com
| Aldehyde | Olefination Reagent | Product | (E/Z) Ratio | Yield (%) | Reference |
| Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl cinnamate | >95:5 | 92 | acs.org |
| Butanal | Triethyl phosphonoacetate/NaH | Ethyl hex-2-enoate | >98:2 | 88 | rsc.org |
| Cyclohexanecarboxaldehyde | Ethyl 2-(diethoxyphosphoryl)acetate/LiOH | Ethyl 2-(cyclohexylmethylene)acetate | >95:5 | 90 | rsc.org |
Knoevenagel Condensation and Related Decarboxylative Methodologies
The Knoevenagel condensation is another powerful tool for the formation of α,β-unsaturated systems. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. organic-chemistry.orgpurechemistry.org
A particularly relevant variant is the Doebner modification , which utilizes malonic acid or its monoesters in the presence of pyridine (B92270) or piperidine. organic-chemistry.orgwikipedia.org The initial condensation product undergoes decarboxylation under the reaction conditions to afford the α,β-unsaturated acid, which can then be esterified. This one-pot procedure is often highly stereoselective, yielding predominantly the (E)-isomer. researchgate.net
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| Benzaldehyde | Malonic acid, then ethanol/H⁺ | Ethyl cinnamate | 85 | wikipedia.org |
| 4-Chlorobenzaldehyde | Monoethyl malonate | Ethyl 4-chlorocinnamate | 90 | researchgate.net |
| Propanal | Malonic acid, then methanol/H⁺ | Methyl pent-2-enoate | 82 | researchgate.net |
Catalyzed Hydration Reactions of Alkynyl Acetates
The hydration of alkynes provides a direct route to carbonyl compounds. In the context of α,β-unsaturated ester synthesis, the catalyzed hydration of alkynyl acetates is a valuable method.
Gold-catalyzed hydration of propargyl acetates, for instance, can proceed with high regioselectivity. organic-chemistry.org The regioselectivity is often directed by neighboring group participation, leading to the formation of α-acyloxy methyl ketones. These can then be further transformed into the desired α-keto esters. The reaction conditions are typically mild, tolerating a range of functional groups. organic-chemistry.org
Chemo- and Stereoselective Synthetic Pathways
Achieving high levels of chemo- and stereoselectivity is a critical goal in modern organic synthesis. For α-keto unsaturated esters, this involves controlling both the geometry of the double bond and the configuration of any stereocenters.
Asymmetric catalytic methods have been developed for the synthesis of chiral α-keto esters. nih.gov For instance, the enantioselective Henry reaction of α-ketoesters with nitromethane, catalyzed by cinchona alkaloids, can produce β-nitro-α-hydroxy esters with high enantiomeric excess. nih.gov These products can then be further manipulated to generate chiral α-keto esters.
Furthermore, direct asymmetric 1,2-additions to β,γ-unsaturated α-ketoesters, such as carbonyl-ene reactions catalyzed by chiral N,N'-dioxide/Mg(II) complexes, provide access to chiral tertiary alcohols which are precursors to a variety of complex molecules. nih.gov
Development of Asymmetric Synthetic Routes
The development of asymmetric synthetic routes to chiral α-keto unsaturated esters is of paramount importance for accessing enantiomerically pure compounds, which are crucial in medicinal chemistry and materials science. Various catalytic asymmetric methods have been successfully employed for the synthesis of this class of compounds.
One prominent approach involves the asymmetric aldol (B89426) reaction . Chiral diamines have been shown to be effective catalysts for the reaction between α,β-unsaturated keto esters and acyclic ketones, yielding the corresponding aldol products in excellent yields and with high enantioselectivities. For instance, the use of specific chiral diamine catalysts can afford products with enantiomeric excesses (ee) of up to 99%.
Asymmetric Michael additions also represent a powerful tool. The conjugate addition of various nucleophiles to α,β-unsaturated keto esters, catalyzed by chiral organocatalysts such as cinchona alkaloids, can produce highly enantioenriched products. These reactions often proceed with high diastereoselectivity as well, allowing for the construction of multiple stereocenters in a single step.
Furthermore, chiral Lewis acid catalysis has been employed in various transformations. For example, chiral copper-phosphine complexes can catalyze the enantioselective conjugate addition of organoboron reagents to cyclic α,β-unsaturated ketones, a reaction type that can be extended to the synthesis of acyclic α-keto unsaturated esters.
Below is a table summarizing representative catalytic systems used in the asymmetric synthesis of α-keto unsaturated esters.
| Catalytic System | Reaction Type | Substrate Scope | Typical Enantioselectivity |
| Chiral Diamines/Brønsted Acid | Aldol Reaction | α,β-Unsaturated keto esters and ketones | Up to 99% ee |
| Cinchona Alkaloid Derivatives | Michael Addition | α,β-Unsaturated keto esters and various nucleophiles | 90-99% ee |
| Chiral Phosphine-Metal Complexes (e.g., Cu, Rh) | Conjugate Addition | α,β-Unsaturated keto esters and organoboron reagents | >95% ee |
| Chiral Squaramides | Michael Addition | β,γ-Unsaturated α-keto esters and cyclic diketones | Up to >99% ee |
Control of Diastereoselectivity in Multi-Step Transformations
In the synthesis of complex molecules containing multiple stereocenters, the control of diastereoselectivity is a critical challenge. For α-keto unsaturated esters and their derivatives, several strategies have been developed to achieve high levels of diastereocontrol in multi-step transformations.
Domino reactions , also known as cascade or tandem reactions, have emerged as an efficient strategy. These reactions allow for the formation of multiple bonds and stereocenters in a single synthetic operation from a simple starting material, often with excellent diastereoselectivity. For instance, domino Michael/annulation reactions between β,γ-unsaturated α-ketoesters and bifunctional reagents can lead to the formation of polysubstituted cyclic compounds with multiple contiguous stereogenic centers, often with high diastereomeric ratios (>20:1).
Cycloaddition reactions are another powerful method for controlling diastereoselectivity. The [3+2] and [4+2] cycloadditions of α,β-unsaturated keto esters with various dienophiles or dipolarophiles can generate cyclic products with well-defined stereochemistry. The facial selectivity of these reactions can often be controlled by the use of chiral catalysts or auxiliaries, leading to the preferential formation of one diastereomer.
The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome. For example, in iridium-catalyzed allylic substitutions, the nature of the cation associated with the enolate nucleophile can dramatically influence the diastereoselectivity of the reaction.
The following table provides examples of reactions where high diastereoselectivity is achieved in the synthesis of complex molecules derived from unsaturated keto esters.
| Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) |
| Domino Michael/Annulation | Chiral Thiourea | >20:1 |
| [3+2] Cycloaddition | Chiral Bis(oxazoline)-Ni Complex | >20:1 |
| Asymmetric Aldol Reaction | Chiral Diamine | Up to 19:1 |
| Iridium-Catalyzed Allylic Alkylation | Metallacyclic Iridium Complex with specific cations | Up to >20:1 |
Applications of Continuous Flow Reactors in Synthesis Optimization
Continuous flow chemistry has gained significant traction in recent years as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of α-ketoesters has been successfully adapted to continuous flow processes.
A notable example is the use of a catch and release protocol within a continuous flow reactor. In this approach, a substrate is passed through a column containing an immobilized reagent, where it is "caught" and transformed. The desired product is then "released" and flows to the next stage of the synthesis, while any excess reagents or byproducts remain bound to the solid support. This methodology allows for the clean and efficient multi-step synthesis of α-ketoesters without the need for traditional work-up and purification steps.
The use of mesofluidic flow equipment, combined with packed-bed reactors containing immobilized reagents and scavengers, has been demonstrated for the synthesis of a variety of α-ketoesters. This approach not only streamlines the synthetic process but also allows for the safe handling of potentially hazardous intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and purities of the final products.
| Flow Chemistry Approach | Key Features | Advantages |
| Catch and Release Protocol | Use of immobilized reagents and scavengers in packed-bed reactors. | Clean product formation, no need for traditional work-up, potential for automation. |
| Mesofluidic Flow Systems | Precise control over reaction parameters (temperature, residence time). | Improved yield and purity, enhanced safety, scalability. |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. For the synthesis of α-keto unsaturated esters, several green and sustainable approaches are being explored.
One key area of focus is the use of environmentally benign oxidants . Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which generate significant waste. The development of catalytic systems that utilize molecular oxygen or hydrogen peroxide as the terminal oxidant is a much more sustainable alternative. For example, copper-catalyzed aerobic oxidation reactions have been developed for the synthesis of α,β-unsaturated esters and ketones from alcohols.
The use of renewable feedstocks is another important aspect of green chemistry. Research is ongoing into the synthesis of α-keto acids and their esters from biomass-derived substrates. This approach offers a sustainable alternative to traditional petroleum-based starting materials.
Catalysis plays a central role in green synthesis. The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For instance, the use of solid acid or base catalysts, such as basic zeolites in Knoevenagel condensations to form α,β-unsaturated carbonyl compounds, allows for easy separation and reuse of the catalyst, minimizing waste.
The following table highlights some green chemistry approaches applicable to the synthesis of α-keto unsaturated esters.
| Green Chemistry Principle | Approach | Example |
| Use of Safer Solvents and Auxiliaries | Performing reactions in water or solvent-free conditions. | Knoevenagel condensation using solid catalysts without a solvent. |
| Catalysis | Development of highly active and recyclable catalysts. | Use of zeolites, which can be easily recovered and reused. |
| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Production of α-keto acids from carbohydrates or lignin (B12514952) derivatives. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Domino reactions that form multiple bonds in a single step. |
| Use of Safer Chemistry | Employing less hazardous chemical reagents. | Utilizing molecular oxygen or hydrogen peroxide as oxidants instead of heavy metal reagents. |
Advanced Reaction Mechanisms and Reactivity of Ethyl 2 Oxohex 5 Enoate
Mechanistic Investigations of Nucleophilic Additions to the α-Keto Carbonyl
The α-keto carbonyl group in Ethyl 2-oxohex-5-enoate is a primary site for nucleophilic attack. The presence of two adjacent carbonyl groups significantly influences the electrophilicity of the keto carbon, making it highly susceptible to reactions with a variety of nucleophiles.
Analysis of Carbonyl Electrophilicity and Reaction Rates
The electrophilicity of the keto-carbonyl carbon in α-keto esters like this compound is enhanced due to the inductive electron-withdrawing effect of the adjacent ester group. This polarization of the C=O bond makes the carbon atom more electron-deficient and, therefore, a better electrophile compared to simple ketones. The rate of nucleophilic addition is directly influenced by this enhanced electrophilicity.
Kinetic studies on related α-keto esters and β-keto esters provide insights into the factors governing reaction rates. The rate of nucleophilic attack is dependent on several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Stronger nucleophiles will generally react faster. The reaction rates are also influenced by steric hindrance around the carbonyl group.
While specific kinetic data for nucleophilic additions to this compound are not extensively documented in publicly available literature, the principles of nucleophilic addition to carbonyl compounds suggest that the reaction proceeds via a second-order kinetic model, where the rate is dependent on the concentrations of both the α-keto ester and the nucleophile.
Elucidation of Tetrahedral Intermediate Formation and Subsequent Transformations
The mechanism of nucleophilic addition to the α-keto carbonyl proceeds through the formation of a transient tetrahedral intermediate. In this step, the nucleophile attacks the electrophilic carbonyl carbon, leading to a change in hybridization of the carbon from sp² to sp³. This results in a tetrahedral arrangement of bonds around the carbon atom, with a negative charge localized on the oxygen atom.
The subsequent transformation of the tetrahedral intermediate depends on the nature of the nucleophile and the reaction conditions. In many cases, protonation of the negatively charged oxygen atom leads to the formation of a stable tertiary alcohol product. If the nucleophile is also a potential leaving group, the tetrahedral intermediate can collapse, regenerating the carbonyl group and leading to a substitution reaction.
Reactivity of the Hex-5-enoate Moiety
The hex-5-enoate portion of the molecule contains a terminal alkene, which provides a second site for a variety of chemical transformations, independent of the α-keto-ester functionality.
Electrophilic Additions to the Terminal Alkene
The terminal double bond in this compound can undergo electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich π-bond of the alkene. The mechanism typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile.
Common electrophilic additions include hydrohalogenation (addition of HX), hydration (addition of water in the presence of an acid catalyst), and halogenation (addition of X₂). The regioselectivity of these additions generally follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. However, the presence of the electron-withdrawing keto-ester functionality at the other end of the molecule could potentially influence the electron density of the double bond, though this effect is likely to be minimal due to the separation between the two functional groups.
Nucleophilic Conjugate Additions (Michael Reactions) to the α,β-Unsaturated System
While this compound is not a classically conjugated α,β-unsaturated system, the term "conjugate addition" or "Michael reaction" is sometimes used in the context of β,γ-unsaturated α-ketoesters. In these reactions, a nucleophile adds to the carbon-carbon double bond, which is activated by the adjacent keto-ester moiety. This type of reaction is a powerful tool for the formation of carbon-carbon bonds.
The mechanism involves the attack of a soft nucleophile, such as an enolate or a Gilman reagent, on the β-carbon of the double bond (in the context of the entire unsaturated system). This leads to the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. The presence of the α-keto-ester group is crucial for activating the double bond towards this type of nucleophilic attack.
Epoxidation Reactions and Enantioselective Control
The terminal alkene of this compound can be converted to an epoxide through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond.
Significant research has been conducted on the enantioselective epoxidation of unsaturated esters, including systems analogous to this compound. Asymmetric epoxidation can be achieved using chiral catalysts, which can control the facial selectivity of the oxygen atom transfer, leading to the formation of one enantiomer of the epoxide in excess.
Studies on the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, which are structurally similar to this compound, have demonstrated high levels of enantioselectivity. These reactions often employ cinchona-derived organocatalysts. The enantiomeric ratio of the products is highly dependent on the catalyst, solvent, and reaction conditions.
Below is a table summarizing the results from a study on the asymmetric peroxidation of various γ,δ-unsaturated β-keto esters, which serves as a good model for the potential enantioselective epoxidation of this compound.
| Entry | Substrate (R group) | Co-catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | n-Butyl | None | 42 | 95:5 |
| 2 | n-Butyl | Benzoic Acid | 65 | 95:5 |
| 3 | n-Butyl | Acetic Acid | 58 | 94:6 |
| 4 | Isobutyl | None | 40 | 94:6 |
| 5 | Phenyl | None | 35 | 88:12 |
This data is adapted from studies on analogous γ,δ-unsaturated β-keto esters and is presented to illustrate the potential for high enantioselectivity in the epoxidation of the terminal alkene in this compound.
Cascade and Cyclization Reactions Involving this compound Scaffolds
Intramolecular Cyclizations and Rearrangements
No specific studies detailing the intramolecular cyclizations or rearrangements of this compound have been identified. In theory, the presence of the enoate and the terminal alkene could allow for intramolecular reactions, potentially leading to cyclic structures under appropriate conditions (e.g., acid or base catalysis, or thermal induction). However, without experimental data, any proposed pathway remains speculative.
Cyclodimerization Pathways and Product Architectures
Similarly, there is a lack of published research on the cyclodimerization pathways of this compound. General reactivity patterns of α,β-unsaturated carbonyl compounds suggest the possibility of [4+2] or other cycloaddition reactions, but specific conditions and resulting product architectures for this particular compound are not described.
Formation of Diverse Heterocyclic Ring Systems (e.g., Furan-based Structures)
While the synthesis of furan-based structures from various precursors is a well-established area of organic chemistry, no literature specifically describes the use of this compound for this purpose. Palladium-catalyzed methods for furan synthesis typically involve the reaction of 1,3-dicarbonyl compounds with alkenyl bromides. mdpi.com Although this compound contains a ketone, its direct conversion to a furan ring system via the outlined catalytic cycles has not been reported.
Metal-Catalyzed and Organocatalytic Transformations
Palladium-Catalyzed Coupling Reactions
The field of palladium-catalyzed cross-coupling reactions is vast, with numerous applications in the formation of carbon-carbon and carbon-heteroatom bonds. However, specific examples of palladium-catalyzed coupling reactions involving this compound as a substrate are absent from the reviewed literature. While palladium catalysts are known to be effective for various transformations of alkenes and carbonyl compounds, their application to this specific molecule has not been documented.
Copper-Catalyzed Processes for Functionalization
Copper-catalyzed reactions are widely used for a range of organic transformations. For instance, copper catalysis is employed in the C–S cross-coupling of thiols with derivatives of 5-arylpenta-2,4-dienoic acid ethyl ester. nih.gov There are also reports on copper-catalyzed difluoroalkylation reactions. mdpi.com However, no studies have been found that specifically describe the copper-catalyzed functionalization of this compound.
Brønsted Acid-Promoted Reactions and Catalytic Cycling
Brønsted acids are effective catalysts for a variety of transformations involving unsaturated ketoesters. These reactions typically proceed through the protonation of a carbonyl oxygen, which enhances the electrophilicity of the molecule and can initiate a cascade of reactions.
One notable example of a Brønsted acid-promoted reaction in a related system is the diastereoselective cascade dimerization and intramolecular lactonization of α,β-unsaturated γ-ketoesters, promoted by methanesulfonic acid (MsOH). nih.govnih.govacs.orgresearchgate.net This process involves an initial enolization and E/Z isomerization of the olefin, followed by a domino sequence of Michael addition, ketalization, and lactonization to yield complex polycyclic structures. nih.govnih.govacs.orgresearchgate.net Although this compound is a γ,δ-unsaturated α-ketoester, similar principles of Brønsted acid catalysis can be envisioned, potentially leading to complex intramolecular or intermolecular reactions. For instance, protonation of the ketone or ester carbonyl could facilitate intramolecular cyclization reactions, such as a Nazarov cyclization, if a suitable diene system is present or can be formed. nih.govacs.orgorganicreactions.org
The general reactivity of β,γ-unsaturated α-ketoesters in asymmetric catalysis often involves the bidentate coordination of the 1,2-dicarbonyl motif to a chiral catalyst, which can be a Lewis acid or part of a Brønsted acid system. nih.govresearchgate.netnih.gov This coordination creates a rigid, chiral environment that allows for highly enantioselective transformations. nih.govresearchgate.netnih.gov
A generalized catalytic cycle for an asymmetric transformation of a β,γ-unsaturated α-ketoester, such as a Michael addition, can be depicted as follows. This cycle illustrates the key steps of catalyst activation, substrate binding, nucleophilic attack, product release, and catalyst regeneration.
Generalized Catalytic Cycle for Asymmetric Michael Addition to a β,γ-Unsaturated α-Ketoester
This diagram represents a generalized catalytic cycle. The specific intermediates and transition states will vary depending on the catalyst, substrate, and nucleophile.
Research on related compounds has demonstrated the efficacy of various Brønsted acids in promoting complex transformations. The following table summarizes the conditions and outcomes of a study on the cyclodimerization of α,β-unsaturated γ-ketoesters.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| MsOH | DCE | 60 | 85 |
| TfOH | DCE | 60 | 75 |
| p-TsOH | DCE | 60 | 60 |
Radical Reactions and Their Synthetic Utility in Olefin Functionalization
The terminal olefinic bond in this compound is a prime site for radical-mediated reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation. These reactions are often initiated by light or a radical initiator and can lead to a diverse array of functionalized products.
Recent advancements in photoredox catalysis have enabled a variety of radical transformations of unsaturated ketones and esters. nih.govacs.org For instance, visible-light-initiated radical 1,3-difunctionalization of β,γ-unsaturated ketones has been reported. nih.gov This process involves the addition of a radical to the alkene, followed by a 1,2-carbonyl migration and subsequent trapping of the resulting radical intermediate. nih.gov This type of reactivity highlights the potential for complex skeletal rearrangements and the introduction of multiple functional groups in a single operation.
Furthermore, the intermolecular radical 1,2,3-tricarbofunctionalization of α-vinyl-β-ketoesters demonstrates the ability to construct intricate molecular architectures through a radical cascade. nih.gov This reaction allows for ring expansion via a carbon shift from a quaternary center and subsequent C-C bond formation. nih.gov Such methodologies underscore the synthetic potential of radical reactions for the rapid buildup of molecular complexity from relatively simple precursors like this compound. mdpi.comrsc.org
The synthetic utility of these radical reactions lies in their ability to functionalize the olefinic bond in a variety of ways, including alkylation, arylation, and the introduction of heteroatom-containing groups. mdpi.comrsc.org The following table summarizes research findings on the radical-mediated difunctionalization of a β,γ-unsaturated ketone, a close structural analog to this compound.
| Radical Source | Trapping Reagent | Product Type | Yield (%) |
|---|---|---|---|
| NFSI | Acetonitrile | 1,3-Aminofluorination | 75 |
| Acetylenic Triflone | - | 1,3-Difunctionalization | 68 |
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reaction mechanisms involving organic molecules like this compound. By providing detailed energetic and structural information, DFT calculations offer insights that are often difficult to obtain through experimental means alone.
DFT methods are extensively used to map the potential energy surfaces of reactions involving this compound. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The calculation of transition state energetics provides the activation energy, which is fundamental to understanding reaction kinetics. For instance, in a Diels-Alder reaction where this compound could act as a dienophile, DFT can be employed to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net The geometries of the transition states can be optimized, and their corresponding energies calculated using various functionals and basis sets, such as B3LYP/6-31G**. rsc.org
A hypothetical DFT study on the Michael addition of a nucleophile to the α,β-unsaturated system that could be formed from this compound would involve locating the transition state for the carbon-carbon bond formation. The computed activation energy would indicate the feasibility of the reaction under specific conditions.
Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound
| Reaction Type | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Diels-Alder Cycloaddition | B3LYP | 6-311+G(d,p) | 25.4 |
| Michael Addition | M06-2X | cc-pVTZ | 15.8 |
| Enolate Alkylation | ωB97X-D | 6-311+G(d,p) | 20.1 |
When this compound reacts to form products with new stereocenters, DFT can be a predictive tool for understanding the stereochemical outcome. By calculating the energies of the different diastereomeric transition states, it is possible to predict which diastereomer will be formed preferentially. researchgate.net The energy difference between these transition states can be related to the diastereomeric ratio (dr) of the products through the Boltzmann distribution.
For example, in an asymmetric Michael addition to a derivative of this compound, there could be two competing transition states leading to syn and anti products. nih.gov DFT calculations can determine which of these transition states is lower in energy, thus predicting the major diastereomer. researchgate.net The accuracy of these predictions is highly dependent on the chosen computational level of theory. nih.gov
Table 2: Predicted Diastereomeric Ratios from DFT Transition State Energy Differences
| Reaction | Transition State Energy Difference (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (Major:Minor) |
|---|---|---|
| Asymmetric Aldol (B89426) Reaction | 1.5 | 92:8 |
| Catalytic Asymmetric Hydrogenation | 0.8 | 79:21 |
| Diastereoselective Reduction | 2.1 | 97:3 |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules like this compound. acs.org MD simulations model the movement of atoms over time, offering a picture of the conformational landscape and how it influences reactivity. acs.org
By simulating the molecule in different solvent environments, MD can reveal the preferred conformations of the flexible ethyl and hexenoate chains. nih.gov This is crucial as the reactivity of the keto and alkene functionalities can be highly dependent on their accessibility, which is governed by the molecule's conformation. For instance, a folded conformation might hinder the approach of a bulky reagent to the carbonyl group. MD simulations can also be used to explore the conformational changes that occur upon binding to a catalyst or enzyme. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic techniques are essential for the definitive structural characterization of this compound, including the determination of its isomeric and tautomeric forms.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. bohrium.com One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments allow for the unambiguous assignment of all proton and carbon signals.
Of particular interest is the potential for keto-enol tautomerism in the α-keto ester moiety. nih.gov While the equilibrium typically favors the keto form for simple keto-esters, NMR spectroscopy can be used to detect and quantify the presence of the enol tautomer. asu.edu The enol form would give rise to a characteristic vinyl proton signal and distinct carbon signals, which would be observable in the NMR spectra. acs.org The position of this equilibrium can be influenced by factors such as solvent polarity and temperature, which can be systematically studied using NMR. researchgate.net
Table 3: Representative ¹³C NMR Chemical Shifts for Keto and Enol Tautomers of a β-Keto Ester
| Carbon Atom | Keto Form (ppm) | Enol Form (ppm) |
|---|---|---|
| C=O (ketone) | 195.2 | - |
| C=O (ester) | 168.5 | 170.1 |
| α-Carbon | 50.1 | 95.3 |
| Enolic C-OH | - | 165.8 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and ester groups. pg.edu.pl The C=O stretch of the saturated ketone is expected around 1715 cm⁻¹, while the ester C=O stretch will appear at a slightly higher frequency. orgchemboulder.comspcmc.ac.in
The presence of the terminal alkene is confirmed by the C=C stretching vibration around 1640 cm⁻¹ and the C-H stretching of the sp² hybridized carbons above 3000 cm⁻¹. libretexts.org Vibrational analysis, often aided by DFT calculations, can assign the various peaks in the IR spectrum to specific molecular motions, providing a more complete understanding of the molecule's vibrational properties. Conjugation, if present, would shift the carbonyl absorption to lower wavenumbers, typically around 1670-1680 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1725-1705 |
| C=O (Ester) | Stretch | 1750-1735 |
| C=C (Alkene) | Stretch | 1680-1640 |
| =C-H (Alkene) | Stretch | 3100-3010 |
| C-O (Ester) | Stretch | 1300-1000 |
Computational Chemistry and Spectroscopic Characterization in Ethyl 2 Oxohex 5 Enoate Research
Spectroscopic Characterization
Mass spectrometry serves as a critical analytical technique in the study of Ethyl 2-oxohex-5-enoate, enabling the confirmation of its molecular mass and the elucidation of its structural features through the analysis of fragmentation patterns. This method provides essential information for verifying the identity and purity of the compound.
Molecular Mass Confirmation:
The chemical formula of this compound is C8H12O3. acs.org High-resolution mass spectrometry (HRMS) is instrumental in precisely determining the molecular weight of the compound. The exact mass of this compound has been calculated to be 156.078644241 Da. acs.org In a typical mass spectrum, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to this value, confirming the elemental composition of the molecule. The monoisotopic mass is also 156.078644241 Da. acs.org The nominal molecular weight is 156.18 g/mol . acs.org
Table 1: Molecular Weight and Mass Data for this compound
| Property | Value |
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| Exact Mass | 156.078644241 Da |
| Monoisotopic Mass | 156.078644241 Da |
Fragmentation Pathway Analysis:
Key fragmentation mechanisms expected for this compound include:
α-Cleavage: This is a common fragmentation pathway for carbonyl compounds. miamioh.edujove.com Cleavage of the bonds adjacent to the keto-carbonyl group is expected. This could result in the loss of an ethyl radical (•CH2CH3) or a but-3-enoyl radical (•C(O)CH2CH=CH2).
McLafferty Rearrangement: Carbonyl compounds that possess a γ-hydrogen can undergo this characteristic rearrangement. miamioh.eduresearchgate.net In this compound, the γ-hydrogen is available, which could lead to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized radical cation.
Cleavage related to the Ester Group: Esters typically fragment via cleavage of the bond next to the carbonyl group, which can lead to the loss of the alkoxy group (-OR). libretexts.org For this compound, this would correspond to the loss of an ethoxy radical (•OCH2CH3), resulting in a fragment ion. Another common fragmentation is the loss of ethanol (B145695) through a rearrangement process.
The presence of the terminal double bond can also influence the fragmentation, potentially leading to allylic cleavage or other rearrangements. The analysis of the relative abundances of these and other fragment ions in an experimental mass spectrum would provide valuable structural information, allowing for the unambiguous identification of this compound.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragmentation Pathway | Lost Neutral/Radical Fragment | Predicted m/z of Fragment Ion |
| Molecular Ion | - | 156 |
| α-Cleavage | •CH2CH3 (Ethyl radical) | 127 |
| α-Cleavage | •C(O)CH2CH=CH2 (But-3-enoyl radical) | 73 |
| Ester Cleavage | •OCH2CH3 (Ethoxy radical) | 111 |
| Ester Cleavage | CH3CH2OH (Ethanol) | 110 |
Derivatives and Structural Modifications of Ethyl 2 Oxohex 5 Enoate for Targeted Research
Synthesis and Chemical Reactivity of Fluorinated Analogues
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of Ethyl 2-oxohex-5-enoate, fluorination can modulate its reactivity and lead to analogues with unique characteristics.
The synthesis of fluorinated analogues of β,γ-unsaturated α-keto esters like this compound can be achieved through electrophilic fluorination. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. sapub.orgnih.gov The reaction typically proceeds via the enol or enolate form of the keto ester, which attacks the electrophilic fluorine source. sapub.org For this compound, the most acidic protons are at the α-position (C3), facilitating enolization at this site and subsequent fluorination.
The general mechanism for the electrophilic fluorination of a ketone using Selectfluor® is believed to be a polar two-electron process, rather than a single-electron transfer involving radical intermediates. core.ac.uknih.gov The reaction of an enol ester with Selectfluor is facile and leads to the corresponding α-fluoroketone under mild conditions. core.ac.uk
The chemical reactivity of the resulting α-fluoro-β,γ-unsaturated α-keto esters is influenced by the strongly electron-withdrawing nature of the fluorine atom. This can enhance the electrophilicity of the carbonyl carbons and potentially influence the reactivity of the terminal double bond in addition and cycloaddition reactions. For instance, the increased electrophilicity of the α-keto group could make these fluorinated derivatives more susceptible to nucleophilic attack.
Table 1: Common Reagents for Electrophilic Fluorination
| Reagent Name | Chemical Name | Key Features |
|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, stable solid, highly reactive. |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Another common electrophilic fluorine source. |
Exploration of α-Substituted and α,α-Disubstituted Derivatives
The α-carbon of this compound is a prime site for substitution, allowing for the introduction of various functional groups and the creation of sterically hindered and structurally diverse derivatives.
α-Substituted Derivatives:
The synthesis of α-monosubstituted derivatives can be achieved through standard enolate chemistry. Deprotonation of the α-carbon using a suitable base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide) would introduce a substituent at this position. The choice of base and reaction conditions is crucial to ensure selective α-alkylation without competing reactions at other sites.
α,α-Disubstituted Derivatives:
Further substitution at the α-position can lead to α,α-disubstituted derivatives. One notable application of this compound is as a starting material for the synthesis of α,α-disubstituted amino acids. For example, it has been used in the synthesis of an arginase inhibitor. The synthesis involved an asymmetric, diastereoselective aza-Henry reaction. The starting imine, formed from this compound, undergoes a nitro methylene (B1212753) addition at the α-carbon, leading to the formation of a nitro amine ester with a newly created quaternary center.
Cyclized Derivatives and Their Unique Reactivity Profiles (e.g., Iminofuran-based Systems)
The linear structure of this compound and its derivatives can be transformed into cyclic systems, leading to molecules with constrained conformations and novel reactivity.
One important class of cyclized derivatives is iminofurans. Research on related compounds, such as 2-amino-4-oxo-enoic acids, has shown that they can undergo intramolecular cyclization to form iminofuran systems. This cyclization can be promoted by treating the corresponding 2-arylamino derivatives with acetic anhydride (B1165640). While this specific reaction has been demonstrated on a slightly different but related scaffold, it suggests a potential pathway for the cyclization of appropriately functionalized derivatives of this compound. For instance, conversion of the α-keto group to an amino group, followed by N-arylation, could set the stage for a similar intramolecular cyclization.
The reactivity of these cyclized derivatives is distinct from their acyclic precursors. The rigid ring system can pre-organize reactive sites for subsequent transformations, leading to high stereoselectivity. For example, a bioinspired cyclization of in situ generated γ-indolyl β,γ-unsaturated α-ketoesters has been developed to afford pyrano[2,3-b]indoles, which are present in many bioactive compounds. nih.gov This demonstrates how the inherent reactivity of the β,γ-unsaturated α-keto ester moiety can be harnessed to construct complex heterocyclic systems.
Formation of Chiral Derivatives for Enantioselective Synthesis
The development of methods for the enantioselective synthesis of chiral molecules is a central theme in modern organic chemistry. This compound and its derivatives are valuable substrates for various asymmetric transformations.
Organocatalysis and Lewis Acid Catalysis:
β,γ-Unsaturated α-ketoesters are excellent substrates in organocatalytic and chiral Lewis acid-catalyzed reactions. nih.gov The 1,2-dicarbonyl motif can coordinate to a chiral catalyst, creating a chiral environment that directs the approach of a nucleophile to one face of the molecule. nih.gov This has been successfully applied in various enantioselective reactions, including:
Aldol (B89426) Reactions: An efficient direct asymmetric aldol reaction between hydroxyacetone (B41140) and β,γ-unsaturated α-keto esters has been developed using a cinchona-derived organocatalyst, affording chiral tertiary alcohols with high enantioselectivities. acs.org
Michael Additions: The carbon-carbon double bond can act as a Michael acceptor, and chiral catalysts can control the stereochemistry of the conjugate addition.
Diels-Alder Reactions: The C=C-C=O fragment can participate as a dienophile in asymmetric Diels-Alder reactions to form chiral cyclic compounds. nih.gov
Chiral Auxiliaries:
Another strategy for achieving enantioselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. For this compound, a chiral alcohol could be used to form a chiral ester. The steric bulk of the chiral auxiliary would then direct the approach of reagents to the α-position or the carbonyl groups from the less hindered face, leading to a diastereoselective reaction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Table 2: Strategies for Enantioselective Synthesis with β,γ-Unsaturated α-Keto Esters
| Strategy | Description | Examples of Catalysts/Auxiliaries |
|---|---|---|
| Organocatalysis | Use of small chiral organic molecules to catalyze reactions. | Cinchona alkaloids, prolinol derivatives. acs.org |
| Chiral Lewis Acid Catalysis | A chiral Lewis acid coordinates to the substrate, creating a chiral environment. | Chiral metal complexes (e.g., with BOX or PYBOX ligands). |
| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome. | Evans oxazolidinones, Oppolzer's sultam. |
Applications and Translational Research of Ethyl 2 Oxohex 5 Enoate Derivatives
Role as Versatile Building Blocks in Complex Molecule Synthesis
The reactivity of the α-keto ester and the terminal olefin in ethyl 2-oxohex-5-enoate provides multiple sites for chemical modification, positioning it as a potentially valuable starting material for the synthesis of intricate molecular architectures. While its broad versatility is still a subject of ongoing research, its application as a precursor for specific, high-value molecules has been demonstrated.
While the full scope of this compound's utility in drug discovery is not yet broadly defined, its role as a starting material for at least one significant class of pharmaceutical intermediates has been documented. The primary example lies in its use for creating precursors to arginase inhibitors. Arginase is an enzyme involved in the urea cycle and has been identified as a therapeutic target for a variety of diseases. The ability to synthesize inhibitors for this enzyme from starting materials like this compound is a key step in the development of new therapeutic agents.
The synthesis of biologically active compounds often requires precise control over the three-dimensional arrangement of atoms, or stereochemistry. This compound has been utilized in synthetic pathways that achieve this level of control. A notable example is in the asymmetric, diastereoselective aza-Henry reaction used in the synthesis of arginase inhibitor precursors nih.gov. In this process, this compound is first converted into an imine. This intermediate then undergoes a reaction that adds a nitro group to the α-carbon, creating a new carbon-carbon bond and two new stereocenters with a high degree of stereochemical control. This step is crucial as the biological activity of the final inhibitor molecule is dependent on its specific stereoisomeric form.
Contributions to Medicinal Chemistry Research
The application of this compound derivatives has been most prominently noted in the field of medicinal chemistry, particularly in the development of enzyme inhibitors.
Arginase is a metalloenzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea nih.gov. In mammals, two isoforms of this enzyme, ARG-1 and ARG-2, are known to be involved in various physiological and pathological processes nih.gov. The dysregulation of arginase activity is implicated in several diseases, making it an important target for therapeutic intervention.
This compound has been successfully employed as a starting compound in the synthesis of arginase inhibitors nih.gov. The synthetic route involves a multi-step process that begins with the reaction of this compound with (S)-(-)-2-methyl-2-propanesulfinamide in the presence of titanium(IV) ethoxide to form an imine. This is followed by an asymmetric aza-Henry reaction, which leads to the formation of a nitro amine ester nih.gov. This intermediate contains the core structure that, after further chemical modifications, yields the final arginase inhibitor. The inhibitory activity of these compounds is typically measured by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Synthetic Pathway from this compound to an Arginase Inhibitor Precursor
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | This compound | (S)-(-)-2-methyl-2-propanesulfinamide, Ti(OEt)4 | Imine intermediate | Imine formation |
| 2 | Imine intermediate | TBAF, MeNO2 | Nitro amine ester | Asymmetric aza-Henry reaction |
Data sourced from a study on the synthesis of arginase inhibitors nih.gov.
No specific research findings detailing the use of this compound or its derivatives in bioorthogonal metabolic labeling studies were identified in the available literature. This area of research involves the introduction of chemically modified molecules into living systems to study biological processes without interfering with them.
There were no research findings in the provided literature that specifically link derivatives of this compound to analgesic or anti-inflammatory activities. While other ethyl ester-containing compounds have been investigated for such properties, these are structurally distinct from derivatives of this compound.
Potential Applications in Agrochemical and Cosmetic Science
While direct applications of this compound are not extensively documented in mainstream agrochemical or cosmetic formulations, its derivatives, belonging to the class of α-keto esters and unsaturated esters, hold significant potential in these industries. The reactivity of the α-keto group and the unsaturation in the carbon chain make it a versatile precursor for synthesizing a variety of bioactive molecules and functional ingredients. mdpi.com
In the field of agrochemicals, α-keto esters are recognized as valuable platform molecules for the synthesis of a wide range of active compounds. mdpi.com Their chemical versatility allows for the creation of novel pesticides, herbicides, and plant growth regulators. The structural motif of this compound can be modified to design molecules that target specific biological pathways in pests or plants. The development of derivatives could lead to new agrochemicals with improved efficacy, selectivity, and environmental profiles.
In cosmetic science, esters are widely utilized for their diverse functional properties. naturalpoland.comaston-chemicals.comacme-hardesty.com Unsaturated fatty acid esters, for instance, are prepared for dermo-cosmetic applications. nih.gov Derivatives of this compound could be explored for their potential as emollients, which soften and lubricate the skin, and as fragrance components, leveraging the pleasant scents often associated with smaller ester molecules. google.com Furthermore, the ability of esters to act as solvents for UV filters and to enhance the stability of emulsions makes them valuable in the formulation of sunscreens and a variety of skincare products. naturalpoland.comaston-chemicals.com The unique structure of this compound offers a scaffold for developing novel cosmetic ingredients with enhanced sensory properties and functionality. greengredients.it
Table 1: Potential Agrochemical and Cosmetic Applications of this compound Derivatives
| Industry | Potential Application | Function |
| Agrochemical | Synthesis of Novel Pesticides | Precursor to active ingredients targeting insect nervous or metabolic systems. |
| Agrochemical | Development of Herbicides | Building block for molecules that inhibit plant growth pathways. |
| Agrochemical | Plant Growth Regulators | Synthesis of compounds that influence plant development and yield. |
| Cosmetic | Emollients in Skincare | Derivatives could provide skin-softening and moisturizing properties. naturalpoland.comacme-hardesty.com |
| Cosmetic | Fragrance Components | Potential for creating new scents for perfumes and scented products. naturalpoland.comgoogle.com |
| Cosmetic | Emulsion Stabilizers | Could be used to maintain the consistency of creams and lotions. aston-chemicals.com |
| Cosmetic | Solvents for UV Filters | Enhancing the efficacy and stability of sunscreen formulations. naturalpoland.comaston-chemicals.com |
Application in Material Science for Enhanced Stability and Properties
In material science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable properties of polymers. The fluorinated derivative, Ethyl 3,3-difluoro-2-oxohex-5-enoate, serves as a precursor for the development of advanced materials with specialized applications. The presence of the geminal difluoro motif adjacent to the keto-ester group imparts unique reactivity and contributes to the enhanced performance of the resulting polymers.
The synthesis of fluorinated polymers often involves the polymerization of functionalized monomers. nih.govmdpi.com Derivatives of this compound can be designed to act as such monomers. The introduction of fluorine can lead to polymers with low surface energy, high hydrophobicity, and excellent resistance to degradation by heat, chemicals, and UV radiation. These properties are highly sought after in a range of applications, from high-performance coatings and seals to advanced electronic components and biomedical devices.
Research into the synthesis of novel perfluorinated organic polymers has demonstrated the versatility of using fluorinated linkers to create materials with tailored properties. mdpi.com By strategically incorporating derivatives of this compound into polymer chains, it is possible to control the final material's characteristics, such as its molecular weight, solubility, and thermal behavior. The photo-induced polymerization of fluorinated monomers is another area of active research, offering a method for creating soft and transparent films with specific surface properties. nih.gov
Table 2: Impact of Fluorination on Polymer Properties via this compound Derivatives
| Property | Enhancement due to Fluorination | Potential Application |
| Thermal Stability | Increased resistance to high temperatures without degradation. | High-performance coatings, aerospace components. |
| Chemical Resistance | Reduced susceptibility to damage from solvents, acids, and bases. | Chemical-resistant linings, seals, and gaskets. |
| Hydrophobicity | Creation of water-repellent surfaces. | Moisture-barrier coatings, self-cleaning surfaces. |
| Low Surface Energy | Non-stick and anti-fouling properties. | Non-stick cookware, anti-graffiti coatings, biomedical implants. |
| Dielectric Constant | Lower dielectric constant for improved electrical insulation. | Advanced microelectronics, high-frequency circuit boards. |
Industrial Synthesis Considerations and Process Optimization
The industrial-scale synthesis of this compound and its derivatives, as with other α-keto esters, requires careful consideration of reaction pathways, efficiency, cost-effectiveness, and environmental impact. Several synthetic routes are available for the preparation of α-keto esters, with the Claisen condensation being a prominent method. celonpharma.com
One common approach involves the reaction of an ester with a suitable oxalate ester in the presence of a base. For instance, the Claisen condensation of an appropriate ester with diethyl oxalate can yield the desired α-keto ester. celonpharma.com Process optimization for such reactions is crucial for industrial viability. This includes the selection of optimal solvents, catalysts, reaction temperatures, and reactant concentrations to maximize yield and minimize reaction time. For example, a simple solvent switch from ethanol (B145695) to tetrahydrofuran in a Claisen condensation reaction has been shown to dramatically shorten the reaction time from 20 hours to just 10 minutes. celonpharma.com
The use of continuous flow reactors is an increasingly important strategy for process intensification in the chemical industry. celonpharma.com Transferring a batch synthesis to a continuous flow process can lead to significant improvements in productivity and space-time yield. For example, the optimization of a Claisen condensation in a continuous flow reactor resulted in a reduction in reaction time to 2 minutes and a substantial increase in productivity. celonpharma.com
Other synthetic methodologies for α-keto esters include various oxidation reactions. organic-chemistry.orgorganic-chemistry.org These methods can involve the oxidation of α-hydroxy esters, alkenes, or acetophenones using a range of oxidizing agents and catalysts. mdpi.comorganic-chemistry.org The choice of method often depends on the availability and cost of starting materials, as well as the desired purity of the final product. For industrial applications, the development of green and sustainable synthetic routes is a key consideration. This includes the use of non-toxic reagents, minimizing waste generation, and employing energy-efficient processes.
Table 3: Comparison of Synthetic Routes for α-Keto Esters
| Synthetic Route | Key Reactants | Typical Catalysts/Reagents | Advantages | Challenges for Industrial Scale-up |
| Claisen Condensation | Ester, Diethyl oxalate | Sodium ethoxide, other bases | Well-established, versatile | Can require long reaction times in batch processes, potential for side reactions. rsc.org |
| Oxidation of α-Hydroxy Esters | α-Hydroxy ester | Various oxidizing agents | Direct conversion | Availability and cost of starting α-hydroxy esters. google.com |
| Oxidation of Alkenes | Alkene | Oxidizing agents (e.g., TBHP) | Utilizes readily available starting materials | Can require harsh conditions and may have selectivity issues. organic-chemistry.org |
| Oxidative Esterification of Acetophenones | Acetophenone, Alcohol | Iodine, Copper catalysts | Good yields, broad substrate scope | May involve the use of potentially hazardous reagents. organic-chemistry.org |
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of α-keto esters, including Ethyl 2-oxohex-5-enoate, is poised for a revolution through the development of innovative catalytic systems. Current research focuses on moving beyond classical stoichiometric reagents towards more sustainable and efficient catalytic methods.
Future research will likely concentrate on the following areas:
Transition Metal Catalysis: The use of palladium, copper, and other transition metals in catalytic cross-coupling and carbonylation reactions is expected to expand. For instance, palladium-catalyzed carbonylative coupling reactions could offer a direct and atom-economical route to this compound and its derivatives. The development of novel ligands will be crucial in enhancing the efficiency, selectivity (chemo-, regio-, and stereoselectivity), and substrate scope of these transformations.
Organocatalysis: Asymmetric organocatalysis presents a powerful tool for the enantioselective synthesis of chiral α-keto esters. Chiral amines, phosphoric acids, and N-heterocyclic carbenes are being explored as catalysts for various transformations, including asymmetric aldol (B89426) and Michael reactions, which could be adapted for the synthesis of complex derivatives of this compound.
Biocatalysis: The use of enzymes, either as isolated proteins or in whole-cell systems, offers a green and highly selective alternative for the synthesis of α-keto esters. Future work will likely involve the discovery and engineering of novel enzymes, such as oxidases and dehydrogenases, for the efficient and enantioselective production of this compound and related compounds.
| Catalytic System | Potential Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency, broad substrate scope, diverse reactivity | Development of novel ligands, exploration of new coupling partners |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity | Design of new chiral catalysts, expansion of reaction scope |
| Biocatalysis | High selectivity, mild reaction conditions, sustainable | Enzyme discovery and engineering, process optimization |
Integration with Flow Chemistry and Automation for Scalable Production and High-Throughput Experimentation
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis. This approach offers significant advantages for the production of this compound and its derivatives, including enhanced safety, improved reproducibility, and facile scalability.
Key areas for future development include:
Miniaturized Flow Reactors: The use of micro- and mesofluidic reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions.
Automated Synthesis Platforms: Integrating flow reactors with automated control systems and online analytical techniques (e.g., HPLC, NMR) will enable high-throughput experimentation. This will accelerate the discovery of new reactions and the optimization of existing processes for the synthesis of libraries of this compound analogues.
Telescoped Synthesis: Flow chemistry facilitates the "telescoping" of multi-step synthetic sequences into a single, continuous process, avoiding the isolation and purification of intermediates. This can significantly reduce waste, time, and cost associated with the synthesis of complex molecules derived from this compound.
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of more efficient and selective processes. The application of in situ spectroscopic techniques is set to play a pivotal role in this endeavor.
Future research will leverage techniques such as:
In Situ Infrared (IR) Spectroscopy: Real-time monitoring of the vibrational modes of reactants, intermediates, and products can provide valuable insights into reaction kinetics and the identity of transient species.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique allows for the direct observation of reaction progress and the characterization of key intermediates in solution, providing a detailed picture of the reaction pathway.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify reactive intermediates, even at very low concentrations.
These advanced analytical methods will provide a wealth of data to elucidate complex reaction networks, validate theoretical models, and guide the development of improved synthetic strategies.
Computational Design and Discovery of New Reactions and Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These approaches can be used to predict the reactivity of this compound, design novel derivatives with desired properties, and discover entirely new chemical reactions.
Future directions in this area include:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions involving this compound. This information can be used to optimize reaction conditions and design more effective catalysts.
Virtual Screening: Computational methods can be used to screen large virtual libraries of potential derivatives of this compound for their predicted biological activity or material properties. This can help to prioritize synthetic targets and accelerate the discovery of new functional molecules.
Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations and even to propose novel synthetic routes. This has the potential to dramatically accelerate the pace of chemical discovery.
Expanded Exploration of Biological Applications and Target Identification
The α-keto ester motif is a common feature in many biologically active molecules, and this compound represents a valuable starting point for the synthesis of new therapeutic agents.
Future research will focus on:
Synthesis of Bioactive Analogues: The terminal alkene and the α-keto ester functionalities of this compound can be readily modified to generate a diverse library of analogues. These compounds can then be screened for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Target Identification: For any biologically active derivatives of this compound that are identified, a crucial next step will be to determine their molecular target(s) within the cell. Modern chemical biology approaches, such as affinity chromatography and activity-based protein profiling, will be instrumental in this process.
Development as Chemical Probes: Derivatives of this compound can be designed as chemical probes to study biological processes. For example, the incorporation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) could allow for the visualization and tracking of specific enzymes or cellular pathways.
The exploration of these future perspectives will undoubtedly unlock the full potential of this compound and the broader class of α-keto esters, leading to significant advancements in synthetic chemistry, materials science, and medicine.
Q & A
Q. What ethical considerations apply when publishing synthetic methodologies involving this compound?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose hazards (e.g., toxicity of intermediates) and ensure raw data (spectra, chromatograms) are archived in repositories like Zenodo or ICSP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
